molecular formula C15H11ClF3NO3S B2763309 N-(3-acetylphenyl)-4-chloro-3-(trifluoromethyl)benzenesulfonamide CAS No. 690961-68-3

N-(3-acetylphenyl)-4-chloro-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2763309
CAS No.: 690961-68-3
M. Wt: 377.76
InChI Key: GCWNYJJYGYOHGT-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-4-chloro-3-(trifluoromethyl)benzenesulfonamide is a synthetic organic compound characterized by the presence of a sulfonamide group, a trifluoromethyl group, and a chloro substituent on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-4-chloro-3-(trifluoromethyl)benzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride and 3-acetylaniline.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

    Procedure: The 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride is added dropwise to a solution of 3-acetylaniline and triethylamine in dichloromethane at low temperature (0-5°C). The mixture is then stirred at room temperature for several hours.

    Purification: The product is isolated by filtration, washed with water, and purified by recrystallization from an appropriate solvent.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This may involve:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Automated Systems: Employing automated systems for precise control of reaction parameters.

    Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-4-chloro-3-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products

    Substitution Products: Depending on the nucleophile, products may include derivatives with different functional groups replacing the chloro or trifluoromethyl groups.

    Oxidation Products: Conversion of the acetyl group to a carboxylic acid.

    Reduction Products: Conversion of the acetyl group to an alcohol.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions due to its electron-withdrawing groups.

    Organic Synthesis: Intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its sulfonamide group, which can mimic the structure of natural substrates.

    Antimicrobial Activity: Investigated for its antibacterial and antifungal properties.

Medicine

    Drug Development: Explored as a lead compound for developing new pharmaceuticals, particularly in the treatment of bacterial infections and inflammatory diseases.

Industry

    Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(3-acetylphenyl)-4-chloro-3-(trifluoromethyl)benzenesulfonamide exerts its effects involves:

    Molecular Targets: Binding to specific enzymes or receptors, inhibiting their activity.

    Pathways Involved: Interfering with metabolic pathways or signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-4-chloro-3-(trifluoromethyl)benzenesulfonamide
  • N-(3-acetylphenyl)-4-methylbenzenesulfonamide
  • N-(3-acetylphenyl)-4-chlorobenzenesulfonamide

Uniqueness

  • Trifluoromethyl Group : The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability.
  • Chloro Substituent : The chloro group contributes to the compound’s reactivity and potential for further functionalization.

N-(3-acetylphenyl)-4-chloro-3-(trifluoromethyl)benzenesulfonamide stands out due to its unique combination of functional groups, making it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

N-(3-acetylphenyl)-4-chloro-3-(trifluoromethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF3NO3S/c1-9(21)10-3-2-4-11(7-10)20-24(22,23)12-5-6-14(16)13(8-12)15(17,18)19/h2-8,20H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCWNYJJYGYOHGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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